3,4,5-Trimethylbenzenesulfonic acid
Overview
Description
3,4,5-Trimethylbenzenesulfonic acid: is an organic compound with the molecular formula C₉H₁₂O₃S. It is a derivative of benzenesulfonic acid, where three methyl groups are substituted at the 3, 4, and 5 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethylbenzenesulfonic acid typically involves the sulfonation of 3,4,5-trimethylbenzene. The reaction is carried out using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction conditions include maintaining a temperature range of 0-50°C to ensure the selective formation of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar sulfonation process but on a larger scale. The process involves the continuous addition of 3,4,5-trimethylbenzene to a reactor containing sulfuric acid under controlled temperature and agitation. The product is then purified through crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions: 3,4,5-Trimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The sulfonic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonates or sulfinates.
Substitution: Formation of substituted benzenesulfonic acid derivatives.
Scientific Research Applications
3,4,5-Trimethylbenzenesulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonic acid derivatives.
Biology: Employed in biochemical assays and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5-trimethylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it effective in catalyzing various organic reactions. The sulfonic acid group interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating the desired chemical transformations .
Comparison with Similar Compounds
- 2,4,5-Trimethylbenzenesulfonic acid
- 3,4,5-Trimethoxybenzenesulfonic acid
- 3,5-Dimethylbenzenesulfonic acid
Comparison: 3,4,5-Trimethylbenzenesulfonic acid is unique due to the presence of three methyl groups at the 3, 4, and 5 positions, which influence its reactivity and solubility. Compared to 2,4,5-trimethylbenzenesulfonic acid, the position of the methyl groups affects the compound’s steric and electronic properties, leading to differences in reaction rates and product selectivity. The presence of methoxy groups in 3,4,5-trimethoxybenzenesulfonic acid further alters its chemical behavior, making it more reactive in certain nucleophilic substitution reactions .
Properties
IUPAC Name |
3,4,5-trimethylbenzenesulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3S/c1-6-4-9(13(10,11)12)5-7(2)8(6)3/h4-5H,1-3H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXMVADQFVQWPEI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3S | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60289930 | |
Record name | 3,4,5-trimethylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6950-98-7 | |
Record name | NSC65649 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4,5-trimethylbenzenesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60289930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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